synthesis of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
synthesis of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
An In-Depth Technical Guide to the Synthesis of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Abstract
This technical guide provides a comprehensive and in-depth protocol for the , a heterocyclic compound of significant interest in medicinal chemistry. The synthetic strategy is built upon a robust and logical sequence, commencing with the construction of the 1,3-dimethyl-1H-pyrazole-5-carboxylic acid core, followed by its conversion to the crucial 1,3-dimethyl-1H-pyrazole-5-carbohydrazide intermediate. The final step involves the regioselective cyclization of the carbohydrazide to form the desired 2-amino-1,3,4-oxadiazole ring. This document details the underlying chemical principles, step-by-step experimental procedures, mechanistic insights, and characterization data, tailored for researchers and professionals in drug discovery and organic synthesis.
Introduction
Scientific Context and Significance
Heterocyclic scaffolds are cornerstones of modern drug discovery, with pyrazole and 1,3,4-oxadiazole moieties featuring prominently in a multitude of pharmacologically active agents.[1][2] The pyrazole ring is a privileged structure known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Similarly, the 1,3,4-oxadiazole ring is a valuable bioisostere for carboxylic acids and amides, enhancing metabolic stability and modulating physicochemical properties such as lipophilicity.[4][5] The conjugation of these two pharmacophores into a single molecular entity, 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine, presents a promising scaffold for the development of novel therapeutic candidates.
Overview of the Synthetic Strategy
The synthesis is designed as a linear, three-step sequence that is both efficient and scalable. The retrosynthetic analysis identifies three key transformations:
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Pyrazole Ring Formation: Construction of the core 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
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Hydrazide Formation: Conversion of the pyrazole-carboxylic acid into its corresponding carbohydrazide, a critical precursor for heterocyclization.
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Oxadiazole Cyclization: Formation of the 2-amino-1,3,4-oxadiazole ring from the carbohydrazide intermediate.
This approach ensures high regioselectivity and leverages well-established, reliable chemical transformations.
Synthesis of Key Precursors
Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid (2)
The foundational pyrazole ring is constructed via a classical condensation reaction. While several routes exist for pyrazole synthesis[6][7][8], a common and effective method involves the reaction of a β-dicarbonyl equivalent with a hydrazine derivative. For this specific target, the synthesis begins with the reaction between ethyl 2,4-dioxovalerate (ethyl acetoacetylformate) and methylhydrazine.
Causality of Experimental Choice: The use of methylhydrazine is critical for establishing the N-methylated pyrazole ring. The subsequent cyclization and aromatization lead directly to the stable pyrazole core. The ester group provides a convenient handle for the next transformation.
Step 2: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide (3)
The carboxylic acid or its ester derivative is converted into the carbohydrazide, which is the direct precursor for the oxadiazole ring. This is a standard and high-yielding transformation achieved by reacting the pyrazole-5-carboxylate ester with hydrazine hydrate.
Causality of Experimental Choice: Hydrazine hydrate is a potent nucleophile that readily reacts with the ester to form the stable hydrazide. This intermediate is essential as the N-acylhydrazide moiety contains the requisite atoms and functionality to undergo cyclization into the 1,3,4-oxadiazole ring. This intermediate is also commercially available, offering a potential entry point for a shortened synthesis.[9]
Final Cyclization and Target Compound Formation
Step 3: Synthesis of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine (1)
The final and key step is the construction of the 2-amino-1,3,4-oxadiazole ring. This is achieved through the cyclization of the 1,3-dimethyl-1H-pyrazole-5-carbohydrazide (3) with cyanogen bromide (BrCN) in a suitable solvent like methanol or ethanol.
Causality of Experimental Choice: Cyanogen bromide is a highly effective reagent for this transformation. The reaction proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of BrCN. This is followed by an intramolecular cyclization with the elimination of water to yield the stable, aromatic 2-amino-1,3,4-oxadiazole ring. This method is a well-documented and reliable route for synthesizing 2-amino substituted 1,3,4-oxadiazoles.[10][11] Alternative methods often involve iodine-mediated oxidative cyclization of semicarbazones or the use of dehydrating agents like POCl₃ or TsCl on acylsemicarbazides.[12][13][14] However, the BrCN method is direct and efficient for this specific transformation from a carbohydrazide.
Experimental Protocols & Characterization
Detailed Methodologies
Protocol 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
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To a solution of ethyl 2,4-dioxovalerate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
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Heat the mixture to reflux for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure ester.
Protocol 2: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide (3)
-
Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After cooling, the product often precipitates from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure carbohydrazide (3).
Protocol 3: Synthesis of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine (1)
-
Dissolve 1,3-dimethyl-1H-pyrazole-5-carbohydrazide (3) (1.0 eq) in methanol.
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Add sodium bicarbonate (2.5 eq) to the solution.
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Add a solution of cyanogen bromide (1.1 eq) in methanol dropwise at 0 °C. (Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the final compound (1).
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
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1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid (2):
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¹H NMR: Expect signals for the two methyl groups (N-CH₃ and C-CH₃), a pyrazole ring proton, and a carboxylic acid proton.
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¹³C NMR: Signals corresponding to the pyrazole ring carbons, methyl carbons, and the carboxyl carbon.
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MS (ESI): [M+H]⁺ corresponding to the molecular weight of 140.14 g/mol .[15]
-
-
1,3-Dimethyl-1H-pyrazole-5-carbohydrazide (3):
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¹H NMR: Appearance of signals for the -NH and -NH₂ protons, in addition to the pyrazole and methyl signals.
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (around 3200-3400) and C=O stretching (around 1640-1680).
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MS (ESI): [M+H]⁺ corresponding to the molecular weight of 154.17 g/mol .
-
-
5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine (1):
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¹H NMR (DMSO-d₆): Expect signals for the pyrazole ring proton (singlet, ~6.5 ppm), the amino protons of the oxadiazole (broad singlet, ~7.5 ppm), the N-methyl group (singlet, ~3.9 ppm), and the C-methyl group (singlet, ~2.3 ppm).
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¹³C NMR (DMSO-d₆): Signals for the five carbons of the pyrazole-oxadiazole core and the two methyl carbons.[16][17]
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MS (ESI): [M+H]⁺ corresponding to the molecular weight of 179.19 g/mol .
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IR (KBr, cm⁻¹): Presence of N-H stretching bands for the amino group and characteristic C=N and C-O-C stretching frequencies for the oxadiazole ring.
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Data Summary
| Compound Name | Step | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 1 | Ethyl 2,4-dioxovalerate, Methylhydrazine | C₈H₁₂N₂O₂ | 168.19 | 75-85 |
| 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide (3) | 2 | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | C₆H₁₀N₄O | 154.17 | 85-95 |
| 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine (1) | 3 | 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide (3) | C₇H₉N₅O | 179.19 | 60-75 |
Visualizations
Overall Synthetic Workflow
Caption: Synthetic route to the target compound.
Mechanism of Oxadiazole Ring Formation
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